3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

PET imaging D1 receptor brain uptake

3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 74115-04-1), widely known as SKF-82957, is a synthetic benzazepine derivative that functions as a high-affinity, full agonist at the dopamine D1 receptor. Unlike partial agonists such as SKF-38393, SKF-82957 fully activates the D1 receptor–adenylyl cyclase signaling cascade, and when labeled with carbon-11, it serves as a positron emission tomography (PET) radioligand capable of selectively visualizing the functional high-affinity state of D1 receptors in vivo.

Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
CAS No. 74115-04-1
Cat. No. B1197737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
CAS74115-04-1
Synonyms3-methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
SKF 82957
SKF 82957 hydrochloride
SKF 82957, (S)-isomer
SKF-82957
Molecular FormulaC17H18ClNO2
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl
InChIInChI=1S/C17H18ClNO2/c1-19-8-7-12-13(9-15(20)17(21)16(12)18)14(10-19)11-5-3-2-4-6-11/h2-6,9,14,20-21H,7-8,10H2,1H3
InChIKeyOZWXDWVFTIFZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF-82957): A Selective D1 Dopamine Receptor Agonist for Research Procurement


3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 74115-04-1), widely known as SKF-82957, is a synthetic benzazepine derivative that functions as a high-affinity, full agonist at the dopamine D1 receptor [1]. Unlike partial agonists such as SKF-38393, SKF-82957 fully activates the D1 receptor–adenylyl cyclase signaling cascade, and when labeled with carbon-11, it serves as a positron emission tomography (PET) radioligand capable of selectively visualizing the functional high-affinity state of D1 receptors in vivo [1][2]. This compound is structurally distinguished from its closest analogs by the presence of a chloro substituent at the 6-position of the benzazepine scaffold, which imparts markedly increased lipophilicity and brain penetration compared to the 6-des-chloro derivative SKF-75670 [2].

Why SKF-82957 Cannot Be Replaced by Generic D1 Agonists or Antagonists in Research Procurement


The benzazepine class of dopamine D1 receptor ligands encompasses compounds with profoundly divergent pharmacological profiles—ranging from partial agonists (SKF-38393) to full agonists (SKF-82957, SKF-81297) and antagonists (SCH-23390)—which are not interchangeable for targeted research applications [1]. SKF-82957 is uniquely positioned as a full D1 agonist capable of discriminating the functional high-affinity receptor state from the low-affinity state, a property that antagonist radioligands such as [11C]SCH-23390 lack [1][2]. Furthermore, the 6-chloro substitution on the benzazepine core of SKF-82957 confers a greater than twofold increase in brain uptake relative to its des-chloro congener SKF-75670, directly affecting in vivo imaging sensitivity and signal-to-noise ratios [2]. Substituting SKF-82957 with a partial agonist or antagonist in PET imaging, receptor occupancy, or behavioral pharmacology studies will yield quantitatively and qualitatively different results, as demonstrated by the distinct striatum-to-cerebellum binding ratios and differential sensitivity to endogenous dopamine competition [1][2].

Quantitative Differentiation of SKF-82957 Against Closest Analogs: Head-to-Head Evidence for Procurement Decisions


3-Fold Superior Striatum-to-Cerebellum Signal-to-Noise Ratio of [11C]SKF-82957 Over [11C]SKF-75670 at 60 Minutes Post-Injection

In a direct in vivo comparison using rats, [11C]SKF-82957 demonstrated a striatum-to-cerebellum binding ratio of 9.7 ± 2.5 at 60 minutes post-injection, compared to 3.2 ± 0.4 for the 6-des-chloro analog [11C]SKF-75670, representing an approximately threefold improvement in imaging signal-to-noise ratio [1]. Brain uptake of [11C]SKF-82957 was more than twofold higher than [11C]SKF-75670 up to 30 minutes post-injection [1].

PET imaging D1 receptor brain uptake

R-Enantiomer of SKF-82957 Exhibits ~1.7-Fold Higher D1 Receptor Binding In Vivo Compared to Racemic R/S-Mixture

The active R-enantiomer of [11C]SKF-82957 showed approximately 1.7 times higher binding in D1 receptor-rich brain regions (striatum and olfactory tubercles) compared to the racemic R/S-[11C]SKF-82957 mixture, significantly improving tissue contrast in PET imaging studies [1]. This indicates that the S-enantiomer does not contribute meaningfully to specific D1 receptor binding and instead adds non-specific background signal.

enantiomer selectivity D1 receptor binding PET radiotracer

COMT Inhibitor Tolcapone Increases [11C]SKF-82957 Striatum/Cerebellum Ratio from 15 to 24, Enabling High-Contrast D1 Imaging

Systemic pre-treatment with the catechol-O-methyl transferase (COMT) inhibitor tolcapone increased the striatum-to-cerebellum ratio of R-[11C]SKF-82957 from 15 in untreated controls to 24, a 60% improvement [1]. Tolcapone inhibited the formation of a brain-penetrant lipophilic radiolabeled metabolite in a dose-dependent manner, with an EC90 of 5.3 ± 4.3 mg/kg [1]. This metabolite suppression strategy is specifically required for SKF-82957 and is not reported for other D1 agonist radiotracers such as [11C]SKF-75670 or [11C]SKF-81297 under standard conditions.

COMT inhibition metabolite suppression PET imaging contrast

SKF-82957 Exhibits High In Vivo D1 Receptor Selectivity: D2 and 5-HT2 Antagonists Do Not Reduce Specific Binding

In vivo competition studies demonstrated that only high doses of D1 receptor competitors significantly reduced the binding of [11C]SKF-82957 in all brain regions, whereas the D2 antagonist sulpiride and the 5-HT2 antagonist ritanserin did not significantly displace binding [1]. This selectivity profile is consistent across both [11C]SKF-82957 and its des-chloro analog [11C]SKF-75670; however, [11C]SKF-82957 additionally exhibited binding displacement by D1 competitors in the olfactory tubercles, a region not significantly affected with [11C]SKF-75670, suggesting broader regional sensitivity [1]. No labeled metabolites were detected in rat brain following [11C]SKF-82957 administration, confirming that the measured signal originates from the parent compound [2].

D1 selectivity in vivo pharmacology off-target binding

SKF-82957 Binds the Functional High-Affinity D1 Receptor State, Unlike the Antagonist Tracer [11C]SCH-23390

D1 receptors exist in two interconvertible affinity states: a high-affinity state (D1HIGH) recognized by agonists and a low-affinity state recognized by both agonists and antagonists [1]. SKF-82957, as a full D1 agonist, is expected to bind selectively to D1HIGH in vivo, whereas the D1 antagonist [11C]SCH-23390 binds to both affinity states indiscriminately [1][2]. This functional distinction was experimentally validated: treatment with the D1 antagonist SCH-23390 reduced striatal binding of [11C]SKF-82957 to cerebellum levels, confirming that the tracer's specific signal originates from D1HIGH sites [1]. In contrast, [11C]SCH-23390 binding was not sensitive to changes in endogenous dopamine concentration, underscoring the unique ability of [11C]SKF-82957 to report on the physiologically relevant, G-protein-coupled receptor population [2].

high-affinity state agonist vs antagonist tracer D1 receptor conformation

Optimal Research Applications for SKF-82957 Based on Quantitative Differentiation Evidence


In Vivo PET Imaging of the Dopamine D1 Receptor High-Affinity State in Preclinical Models

The demonstrated threefold superior striatum-to-cerebellum ratio of [11C]SKF-82957 over [11C]SKF-75670, combined with its selective binding to D1HIGH, makes this compound the radiotracer of choice for PET studies aiming to quantify the functional, G-protein-coupled D1 receptor population in vivo [1][2]. The additional 60% contrast enhancement achievable through COMT inhibitor pre-treatment (tolcapone 20 mg/kg, striatum/cerebellum ratio increase from 15 to 24) further positions SKF-82957 as the only D1 agonist radiotracer with a validated pharmacological contrast-enhancement protocol [2].

D1 Receptor Occupancy Studies Requiring Full Agonist Pharmacology

Because SKF-82957 is a full D1 agonist rather than a partial agonist (like SKF-38393) or antagonist (like SCH-23390), it is the appropriate tool for receptor occupancy studies that require assessment of the high-affinity agonist-binding conformation of the D1 receptor [1]. The enantiomerically pure (R)-SKF-82957 provides ~1.7-fold higher specific binding than the racemic mixture, making it essential for occupancy assays where precise quantification of receptor availability is critical [1].

Behavioral Pharmacology of D1 Receptor-Mediated Responses in Rodent Models

In studies of D1 receptor-mediated behaviors—including sexual experience acquisition, locomotor activity, and drug-seeking behavior—SKF-82957 serves as a full-efficacy D1 agonist probe at behaviorally active doses (e.g., 0.5 μg bilateral intra-nucleus accumbens) [2]. Its in vivo D1 selectivity, confirmed by the inability of D2 or 5-HT2 antagonists to displace binding, ensures that observed behavioral effects can be attributed specifically to D1 receptor activation rather than off-target interactions [1][3].

Translational Research on Dopamine D1 Receptor Dysregulation in Neuropsychiatric Disorders

SKF-82957's unique property of differential binding to D1HIGH versus D1LOW—a capability not shared by the antagonist tracer [11C]SCH-23390—enables it to detect shifts in the proportion of high-affinity D1 receptors that may occur in Parkinson's disease, schizophrenia, and drug addiction [1][2]. This makes SKF-82957 indispensable for translational imaging studies where alterations in receptor coupling efficiency, rather than total receptor density, are the parameter of interest.

Quote Request

Request a Quote for 3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.